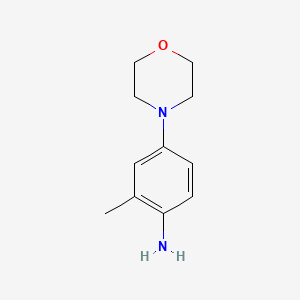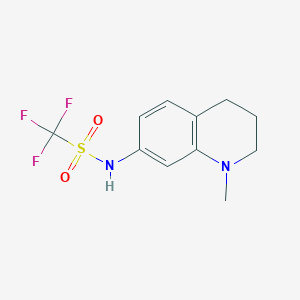
1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
描述
1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound, also known as TFMK, is a sulfonamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is not fully understood. However, it has been suggested that 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide inhibits the activity of enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has also been shown to inhibit the replication of viral particles and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide in lab experiments is its high yield and purity. This makes it suitable for large-scale production and reduces the cost of experiments. However, 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has a relatively short half-life, which limits its use in long-term experiments. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is also highly reactive and can react with other molecules in the experimental system, which can affect the results.
未来方向
There are several future directions for the study of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide. One potential direction is to study the effect of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide on the immune system. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has been shown to exhibit anti-inflammatory properties, and further research can help to elucidate the mechanism of action and potential therapeutic applications. Another direction is to study the effect of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide on the microbiome. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has been shown to exhibit antimicrobial properties, and further research can help to determine its potential as a therapeutic agent for the treatment of bacterial infections. Finally, the effect of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide on epigenetic regulation is an area of research that is gaining attention. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has been shown to inhibit histone deacetylases, and further research can help to determine its potential as a therapeutic agent for the treatment of epigenetic disorders.
Conclusion:
In conclusion, 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use as a drug for the treatment of various diseases, including cancer, viral infections, and inflammation. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research on 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can help to elucidate its mechanism of action and potential therapeutic applications.
科学研究应用
1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has been studied for its potential use as a drug for the treatment of various diseases, including cancer, viral infections, and inflammation.
属性
IUPAC Name |
1,1,1-trifluoro-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c1-16-6-2-3-8-4-5-9(7-10(8)16)15-19(17,18)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTDNGCHLBWUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630488 | |
| Record name | 1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |
CAS RN |
304690-95-7 | |
| Record name | 1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolyl)trifluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




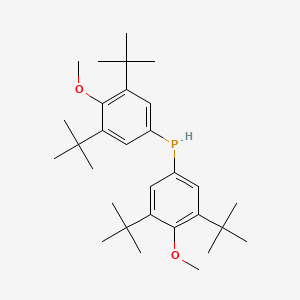
![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)
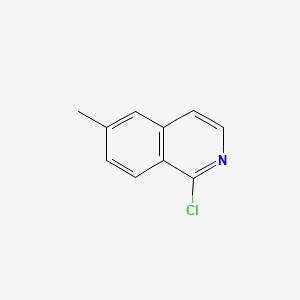

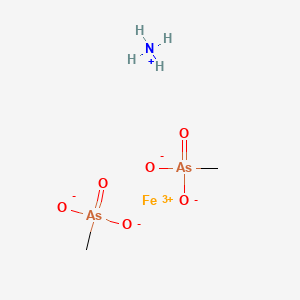
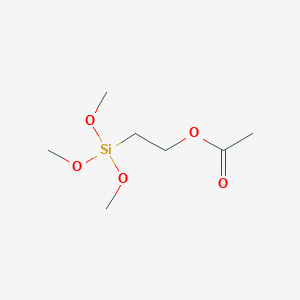

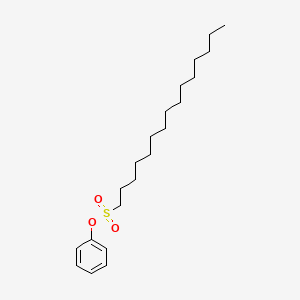

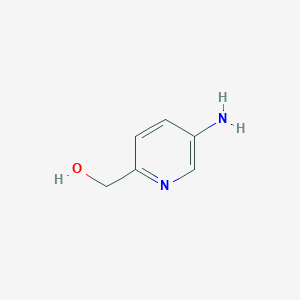

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)
